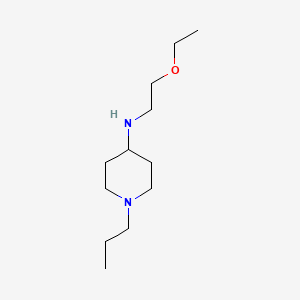
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydroxide in dichloromethane at 25°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-1-propylpiperidin-4-amine
- N-(2-ethoxyethyl)-1-butylpiperidin-4-amine
- N-(2-ethoxyethyl)-1-propylpiperidin-4-ol
Uniqueness
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine is unique due to its specific ethoxyethyl substitution, which imparts distinct physicochemical properties and biological activities compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter systems and its implications in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is known for its role in various pharmacological agents. The ethoxyethyl group contributes to the lipophilicity and solubility of the compound, potentially enhancing its ability to penetrate biological membranes.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the muscarinic acetylcholine receptors, which are critical in many neurological functions. Research has indicated that compounds with similar structures can exhibit selective activity on different muscarinic receptor subtypes, influencing cognitive functions and memory processes .
Antiproliferative Activity
In vitro studies have demonstrated varying degrees of antiproliferative activity against several cancer cell lines. The compound has been tested against human carcinoma cells (HeLa and CaCo-2) and leukemia cells (HL-60). The results indicate that this compound exhibits significant cytotoxic effects, with IC50 values ranging from 15.2 to 52.2 µM depending on the cell line tested .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 18.2 | Moderate antiproliferative |
| CaCo-2 | 19.7 | Moderate antiproliferative |
| HL-60 | 15.2 | Significant antiproliferative |
Neurotransmitter Interaction
The compound's potential as a modulator of neurotransmitter systems has been explored through binding affinity studies. It has shown promising interactions with muscarinic receptors, suggesting a role in modulating cholinergic signaling pathways, which are crucial for cognitive functions.
Case Studies
One notable study evaluated the effects of this compound on neuronal cell lines. The results indicated that treatment with this compound led to increased neuronal survival under oxidative stress conditions, highlighting its potential neuroprotective properties. The mechanism was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2O/c1-3-8-14-9-5-12(6-10-14)13-7-11-15-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
UXZCGDRSFJMOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















